N-Isobutylethylenediamine

Description

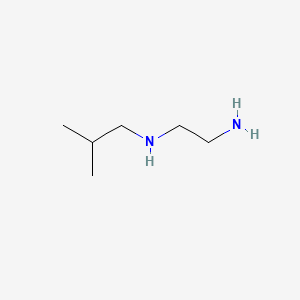

Structure

3D Structure

Properties

IUPAC Name |

N'-(2-methylpropyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(2)5-8-4-3-7/h6,8H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCXIVJEQLXULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063023 | |

| Record name | 1,2-Ethanediamine, N-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3437-23-8 | |

| Record name | N1-(2-Methylpropyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3437-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003437238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isobutylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular Structure and Physicochemical Characteristics

An In-depth Technical Guide to the Core Chemical Properties of N-Isobutylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This compound, with the chemical formula C6H16N2, possesses a primary and a secondary amine interconnected by an ethylene bridge, with an isobutyl group attached to one of the nitrogen atoms. This structure imparts a unique combination of steric hindrance and flexibility, influencing its reactivity and coordination behavior.

Predicted Physicochemical Properties

The properties of this compound are predicted based on the known values of analogous compounds such as n-butylethylenediamine and isobutylamine. The branched nature of the isobutyl group is expected to influence its physical properties, for instance, by lowering the boiling point compared to its straight-chain isomer.

| Property | Predicted Value | Unit | Basis for Prediction |

| Molecular Weight | 116.20 | g/mol | |

| Boiling Point | ~155-165 | °C | Based on n-butylethylenediamine (168-170 °C) and the typical effect of isobutyl branching. |

| Density | ~0.84 | g/mL | Inferred from structurally similar amines like N-methylethylenediamine (0.85 g/mL).[1] |

| pKa1 (Primary Amine) | ~10.1 | Based on N-methylethylenediamine (pKa2: 10.15).[1] | |

| pKa2 (Secondary Amine) | ~6.9 | Based on N-methylethylenediamine (pKa1: 6.86).[1] | |

| LogP | ~0.4 | Estimated based on similar structures. |

Synthesis and Purification

The synthesis of this compound can be approached through several established methods for forming C-N bonds. A common and efficient laboratory-scale synthesis is reductive amination.

Proposed Synthesis Workflow: Reductive Amination

A plausible and widely used method for synthesizing this compound is the reductive amination of isobutyraldehyde with ethylenediamine. This two-step, one-pot reaction typically involves the initial formation of a Schiff base, which is then reduced to the final amine product.

Caption: Proposed reductive amination synthesis workflow for this compound.

Experimental Protocol: Synthesis via Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve ethylenediamine in a suitable solvent such as methanol.

-

Aldehyde Addition: Cool the solution in an ice bath and slowly add isobutyraldehyde dropwise while stirring. The reaction is typically monitored for the formation of the Schiff base intermediate.

-

Reduction: Once the Schiff base formation is complete, slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions to the cooled solution.

-

Quenching and Extraction: After the reduction is complete, quench the reaction by the slow addition of water. The product is then extracted into an organic solvent like dichloromethane.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The predicted spectra are based on the analysis of its functional groups and the known spectra of similar molecules.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH(CH₃)₂ | ~1.8 - 2.0 | Multiplet | 1H |

| -CH(CH₃)₂ | ~0.9 | Doublet | 6H |

| -NH-CH₂- | ~2.6 - 2.8 | Triplet | 2H |

| -CH₂-NH₂ | ~2.8 - 3.0 | Triplet | 2H |

| -NH- and -NH₂ | ~1.0 - 2.5 | Broad Singlets | 3H |

Note: The chemical shifts of N-H protons can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display four distinct signals corresponding to the four unique carbon environments.

| Carbon | Predicted Chemical Shift (ppm) |

| -C H(CH₃)₂ | ~28 - 32 |

| -CH(C H₃)₂ | ~20 - 24 |

| -NH-C H₂- | ~50 - 55 |

| -C H₂-NH₂ | ~40 - 45 |

IR Spectroscopy (Predicted)

The infrared spectrum will be characterized by absorptions corresponding to N-H and C-H bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| N-H Stretch (Primary Amine) | 3300 - 3500 (two bands) | The presence of two bands is characteristic of a primary amine.[2] |

| N-H Stretch (Secondary Amine) | 3300 - 3500 (one band) | A single band is expected for the secondary amine.[2] |

| C-H Stretch (Alkyl) | 2850 - 2960 | These are typically strong and sharp absorptions.[2] |

| N-H Bend (Primary Amine) | 1590 - 1650 | A characteristic bending vibration for primary amines. |

Mass Spectrometry (Predicted)

In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z 116. Common fragmentation patterns would involve the cleavage of C-C and C-N bonds. A prominent fragment would likely be observed at m/z 86, resulting from the loss of an ethyl group from the isobutyl moiety.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable molecule in several areas of chemical research, particularly in coordination chemistry and as a scaffold in medicinal chemistry.

Coordination Chemistry

As a bidentate ligand, this compound can coordinate to a metal center through its two nitrogen donor atoms, forming a stable five-membered chelate ring.[3] The isobutyl group provides steric bulk that can influence the coordination geometry and reactivity of the resulting metal complex.[4] These complexes have potential applications in catalysis and materials science.

Sources

N-Isobutylethylenediamine synthesis protocols

An In-Depth Technical Guide to the Synthesis of N-Isobutylethylenediamine

This compound is a diamine featuring both a primary and a secondary amine, substituted with a versatile isobutyl group. This structure makes it a valuable intermediate and building block in various fields of chemical synthesis. The isobutyl group provides a balance of reactivity and steric hindrance, influencing the molecule's properties such as solubility, boiling point, and interaction with other molecules.[1] These characteristics make it a useful component in the synthesis of pharmaceuticals, polymers, and as a ligand in coordination chemistry.[1][2] This guide provides a detailed exploration of the primary synthetic routes to this compound, offering field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies: An Overview

The synthesis of asymmetrically substituted ethylenediamines like this compound presents a common challenge: controlling the degree of alkylation.[3] Ethylenediamine possesses two nucleophilic nitrogen atoms, and reactions with alkylating agents can lead to a mixture of mono-alkylated, di-alkylated, and other side products. Therefore, robust synthetic strategies must prioritize selectivity. The two most effective and widely applicable methods are:

-

Reductive Amination: This is a powerful and versatile method for forming carbon-nitrogen bonds.[4] It involves the reaction of a carbonyl compound (isobutyraldehyde) with an amine (ethylenediamine) to form an imine intermediate, which is then reduced in-situ to the target amine.[5] This method offers high control and is often the preferred route.

-

Controlled Nucleophilic Alkylation: This classic approach involves reacting ethylenediamine with an isobutyl halide. However, to prevent the formation of the undesired N,N'-diisobutylethylenediamine, this strategy is best executed using a protecting group to temporarily block one of the amine functionalities.

This guide will detail the protocols for both a direct reductive amination and a more controlled, higher-yield approach using a protected ethylenediamine intermediate.

Protocol 1: Direct Reductive Amination

This one-pot procedure is valued for its efficiency and use of readily available starting materials.[6] The core principle is the initial formation of an imine between isobutyraldehyde and one of the amino groups of ethylenediamine, followed by immediate reduction.

Mechanistic Pathway and Rationale

The reaction proceeds in two distinct steps within the same pot[5]:

-

Imine Formation: The primary amine of ethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. This is followed by dehydration to form a Schiff base, or imine.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final secondary amine.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective because they are mild enough not to reduce the starting aldehyde but are highly effective at reducing the protonated imine intermediate.[3][7] This selectivity is key to the success of the one-pot reaction. Using an excess of ethylenediamine is a crucial experimental choice to statistically favor mono-alkylation over di-alkylation.

Experimental Workflow: Reductive Amination

Caption: Workflow for Direct Reductive Amination Synthesis.

Detailed Step-by-Step Protocol

Materials:

-

Ethylenediamine

-

Isobutyraldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add ethylenediamine (3.0 equivalents) and the chosen solvent (e.g., Methanol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add isobutyraldehyde (1.0 equivalent) dropwise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8]

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by fractional vacuum distillation to isolate this compound.

Protocol 2: Controlled Synthesis via a Mono-Protected Intermediate

To achieve higher yields and minimize the formation of di-substituted byproducts, a protection strategy is superior. By protecting one of the amine groups on ethylenediamine with a tert-butyloxycarbonyl (Boc) group, the reaction can be directed to occur at only the free primary amine.[9] The Boc group is stable under the reductive amination conditions and can be easily removed afterward.

Workflow for Controlled Synthesis

Caption: Workflow for Controlled Synthesis via Protection Chemistry.

Detailed Step-by-Step Protocol

Part A: Synthesis of N-Boc-ethylenediamine [9]

-

Dissolve ethylenediamine (4.0 equivalents) in a suitable solvent like dichloromethane (DCM) in a flask and cool to 0 °C.

-

In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) in DCM.

-

Add the (Boc)₂O solution dropwise to the stirred ethylenediamine solution over 2-3 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water (3x) to remove excess ethylenediamine.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-ethylenediamine, which can often be used without further purification.

Part B: Reductive Amination of N-Boc-ethylenediamine

-

Dissolve N-Boc-ethylenediamine (1.0 equivalent) in methanol.

-

Add isobutyraldehyde (1.1 equivalents) and stir at room temperature for 1 hour.

-

Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in portions at 0 °C. (Note: NaBH₄ can be used here as the Boc-protected amine is less reactive, and the imine forms readily).

-

Stir at room temperature for 12 hours.

-

Perform an aqueous work-up as described in Protocol 1 (Section 3.3, steps 7-9). The resulting product is N-Boc-N'-isobutylethylenediamine.

Part C: Deprotection

-

Dissolve the crude N-Boc-N'-isobutylethylenediamine in a solvent such as dichloromethane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature for 1-4 hours until TLC indicates the complete removal of the Boc group.

-

Concentrate the mixture under reduced pressure.

-

Neutralize the resulting salt with a base (e.g., NaOH solution) and extract the free amine into an organic solvent.

-

Dry, concentrate, and purify by fractional vacuum distillation to obtain the final high-purity product.

Comparative Analysis and Optimization

Optimizing reaction conditions involves exploring parameters like reagents, solvents, and temperature to maximize yield and purity.[10] The choice between the direct and protected routes often depends on the required scale and purity.

| Parameter | Protocol 1: Direct Reductive Amination | Protocol 2: Controlled Synthesis | Rationale & Field Insights |

| Selectivity | Moderate | High | The Boc protecting group physically blocks one amine, preventing di-alkylation.[9] |

| Yield | Lower (typically 40-60%) | Higher (typically 70-85% over 3 steps) | Direct amination always produces some di-substituted product, lowering the isolated yield of the desired mono-substituted product. |

| Number of Steps | 1 (One-pot) | 3 (Protection, Alkylation, Deprotection) | The direct method is faster and requires fewer isolation steps, making it attractive for rapid, smaller-scale synthesis. |

| Cost & Atom Economy | Higher atom economy, lower reagent cost | Lower atom economy, higher cost (Boc₂O, additional reagents/solvents) | The protected route is more expensive but is often justified by the significantly higher yield and purity, simplifying purification. |

| Scalability | Good, but purification can be challenging | Excellent, purification is more straightforward | For large-scale industrial production, the higher purity and yield from the protected route can reduce downstream processing costs, making it more economical overall. |

Modern approaches like Bayesian optimization can be employed to rapidly find the optimal conditions (e.g., temperature, concentration, catalyst loading) in a multi-dimensional reaction space, further enhancing efficiency.[11][12]

Safety and Handling

-

Ethylenediamine: Corrosive and a respiratory sensitizer. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Isobutyraldehyde: Flammable liquid with an irritating odor. Handle in a fume hood away from ignition sources.

-

Sodium Borohydride / Sodium Triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Quench reactions carefully and slowly.

-

Strong Acids (TFA, HCl): Highly corrosive. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of this compound can be successfully achieved through several strategic protocols. For rapid synthesis where moderate yields are acceptable, Direct Reductive Amination offers an efficient one-pot solution. For applications demanding high purity and maximized yield, particularly on a larger scale, the Controlled Synthesis via a Mono-Protected Intermediate is the demonstrably superior methodology. The choice of protocol is a function of the specific project goals, balancing the need for speed, purity, cost, and scale.

References

- Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. (n.d.). National Institutes of Health (NIH).

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- CN112979501A - Synthesis method of N-BOC-ethylenediamine. (n.d.). Google Patents.

-

Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. (2010). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Chemical Properties of n-Butylethylenediamine (CAS 19522-69-1). (n.d.). Cheméo. Retrieved from [Link]

-

Optimization of reaction conditions for accessing N-heterocyclic enaminones. (n.d.). ResearchGate. Retrieved from [Link]

-

An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. (2025). ResearchGate. Retrieved from [Link]

-

Reductive Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine. (n.d.). Google Patents.

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

-

Purification of isopenicillin N synthetase. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

How to protect one amine group in ethylenediamine, it's possible? (2018). ResearchGate. Retrieved from [Link]

-

N-(1-Naphthyl)ethylenediamine. (n.d.). Wikipedia. Retrieved from [Link]

-

Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. (2022). National Institutes of Health (NIH). Retrieved from [Link]

- JP2005289840A - Purification method of N-isopropylacrylamide. (n.d.). Google Patents.

-

N-(1-Naphthyl)ethylenediamine. (2026). Grokipedia. Retrieved from [Link]

-

Bayesian Optimization for Chemical Reactions. (n.d.). CHIMIA. Retrieved from [Link]

-

recrystallization & purification of N-bromosuccinimide. (2021). YouTube. Retrieved from [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). JOCPR. Retrieved from [Link]

-

Bayesian reaction optimization as a tool for chemical synthesis. (2021). The Doyle Group. Retrieved from [Link]

-

Abigail Doyle, Princeton U & Jason Stevens, BMS: Bayesian Optimization for Chemical Synthesis. (2021). YouTube. Retrieved from [Link]

- CN102816071B - Synthesis method of N-ethyl ethylene diamine. (n.d.). Google Patents.

- JP5073990B2 - Process for producing N, N'-dimethylethylenediamine. (n.d.). Google Patents.

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jocpr.com [jocpr.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chimia.ch [chimia.ch]

- 12. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

Spectroscopic data of N-Isobutylethylenediamine (NMR, IR, MS)

An In-Depth Technical Guide to the Predicted Spectroscopic Data of N-Isobutylethylenediamine

Abstract

This compound (CAS No. 15778-69-5) is a diamine with significant potential in coordination chemistry, synthesis of pharmaceuticals, and as an epoxy curing agent. A comprehensive understanding of its molecular structure and purity is paramount for its application in research and development. Spectroscopic analysis provides the definitive fingerprint for such characterization. However, a consolidated public repository of the experimental spectroscopic data for this specific compound is notably scarce. This guide addresses this gap by providing a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By leveraging fundamental spectroscopic principles and comparative data from its structural constituents—isobutylamine and ethylenediamine—this document serves as an authoritative reference for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Predictive Spectroscopic Analysis

The unequivocal structural confirmation of a chemical entity is the bedrock of scientific integrity. In the absence of readily available experimental spectra, a predictive approach grounded in first principles becomes an invaluable tool. This guide is structured not as a simple list of data, but as a logical workflow that demonstrates how to anticipate the spectroscopic signature of this compound. Our analysis proceeds by dissecting the molecule into its functional components, predicting the spectral contribution of each, and reassembling them to forecast the complete spectrum. This methodology not only provides a reliable benchmark for future experimental work but also deepens the user's understanding of structure-spectrum correlations.

The core structure for our analysis is:

Caption: Molecular structure of this compound with atom labeling for NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Roadmap

NMR spectroscopy provides the most detailed map of a molecule's carbon-hydrogen framework. Our predictions are based on established chemical shift theory, where the local electronic environment of each nucleus determines its resonance frequency.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is defined by chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern). The presence of two nitrogen atoms will cause a general downfield shift for adjacent protons compared to a simple alkane.[2][3]

| Label | Assignment | Predicted δ (ppm) | Integration | Multiplicity | Rationale & Causality |

| a | -NH - | 1.0 - 2.0 | 1H | Broad Singlet (s) | N-H protons often exhibit broad signals due to quadrupole broadening and chemical exchange. Their chemical shift is highly dependent on solvent and concentration.[1] |

| d | -NH₂ | 1.0 - 2.0 | 2H | Broad Singlet (s) | Similar to the secondary amine proton, but integrating to two protons. D₂O exchange would cause signals (a) and (d) to disappear, confirming their assignment. |

| b | -NH-CH₂ -CH₂- | ~2.75 | 2H | Triplet (t) | Adjacent to one nitrogen and a CH₂ group (c). Deshielded by N. Split into a triplet by the two protons on C(c). |

| c | -CH₂-CH₂ -NH₂ | ~2.65 | 2H | Triplet (t) | Adjacent to one nitrogen and a CH₂ group (b). Deshielded by N. Split into a triplet by the two protons on C(b). |

| e | -NH-CH₂ -CH- | ~2.45 | 2H | Doublet (d) | Adjacent to one nitrogen and a CH group (f). Deshielded by N. Split into a doublet by the single proton on C(f). |

| f | -CH(CH₃)₂ | ~1.70 | 1H | Nonet or multiplet (m) | Adjacent to a CH₂ group (e, 2 protons) and two CH₃ groups (g, h, 6 protons). The n+1 rule predicts a complex multiplet (nonet). |

| g, h | -CH(CH₃ )₂ | ~0.90 | 6H | Doublet (d) | Two equivalent methyl groups. Split into a doublet by the single proton on C(f). These will be the most upfield signals. |

Predicted ¹³C NMR Spectrum

In proton-decoupled ¹³C NMR, each unique carbon atom gives a single peak. The chemical shifts are highly predictable based on hybridization and proximity to electronegative atoms like nitrogen.[4][5]

| Label | Assignment | Predicted δ (ppm) | Rationale & Causality |

| b | -NH-C H₂-CH₂- | ~52 | Directly bonded to a nitrogen atom, causing a significant downfield shift. |

| c | -CH₂-C H₂-NH₂ | ~44 | Directly bonded to a nitrogen atom. Slightly more shielded than C(b) due to being adjacent to a primary amine vs. a secondary amine. |

| e | -NH-C H₂-CH- | ~60 | Directly bonded to a nitrogen and part of the bulkier isobutyl group, resulting in the most downfield aliphatic carbon signal. |

| f | -C H(CH₃)₂ | ~28 | Standard branched alkane region. |

| g, h | -CH(C H₃)₂ | ~21 | Two equivalent methyl carbons, appearing as a single, strong peak in the upfield region. |

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. Due to the lower natural abundance of ¹³C, more scans (~512 or more) and a longer relaxation delay may be necessary.

-

Confirmatory Test (D₂O Exchange): After initial acquisition, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of signals attributed to N-H protons confirms their identity.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is ideal for identifying the key functional groups within the molecule based on their vibrational frequencies. For this compound, we expect to see characteristic absorptions for primary and secondary amines, as well as standard alkane C-H bonds.[6][7]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation & Causality |

| 3350 - 3250 | N-H Stretch (primary amine) | Medium | The -NH₂ group will show two distinct bands in this region (symmetric and asymmetric stretches), a hallmark of a primary amine.[8][9] |

| 3350 - 3310 | N-H Stretch (secondary amine) | Weak-Medium | A single, typically weaker band corresponding to the stretching of the lone N-H bond in the secondary amine group. |

| 2960 - 2850 | C-H Stretch (alkane) | Strong | Strong absorptions from the C-H bonds in the isobutyl and ethyl groups. |

| 1650 - 1580 | N-H Bend (scissoring) | Medium | Bending vibration of the primary amine (-NH₂) group.[10] |

| 1470 - 1450 | C-H Bend (scissoring/asymmetric) | Medium | Bending vibrations of the CH₂ and CH₃ groups. |

| 1385 & 1370 | C-H Bend (gem-dimethyl) | Medium-Strong | A characteristic doublet is expected for the isobutyl group due to the two methyl groups attached to the same carbon. |

Experimental Protocol: IR Spectrum Acquisition

-

Method: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples due to its simplicity and minimal sample preparation.

-

Sample Application: Place one drop of neat this compound liquid directly onto the ATR crystal.

-

Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Predicted Mass Spectrum

-

Molecular Formula: C₆H₁₆N₂

-

Molecular Weight: 116.13 g/mol

-

Molecular Ion (M⁺•): A peak is expected at m/z = 116 . According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with our prediction.[11]

The primary fragmentation pathway for aliphatic amines is alpha-cleavage , where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken. This results in a resonance-stabilized iminium cation.[12][13]

Caption: Predicted major EI-MS fragmentation pathways for this compound.

Predicted Key Fragments:

| m/z | Identity | Fragmentation Pathway |

| 116 | [M]⁺• | Molecular Ion |

| 86 | [M - CH₂NH₂]⁺ | α-cleavage at the primary amine, loss of an aminomethyl radical. This is often a very stable and abundant fragment. |

| 73 | [M - C₃H₇]⁺ | α-cleavage within the isobutyl group, loss of a propyl radical. |

| 59 | [M - C₄H₉]⁺ | α-cleavage with loss of the isobutyl radical. |

| 44 | [CH₂=NH₂]⁺ | Further fragmentation, characteristic of ethylenediamine moiety. |

| 30 | [CH₂=NH₂]⁺ | A very common fragment for primary amines, resulting from β-cleavage.[14] The mass spectrum of ethylenediamine itself shows a base peak at m/z 30.[15][16] |

The base peak (most intense peak) is likely to be at m/z 86 or m/z 30 , as these represent highly stable iminium cations. The mass spectrum for isobutylamine shows a base peak at m/z 30.[17][18]

Experimental Protocol: Mass Spectrum Acquisition

Caption: Standard workflow for GC-MS analysis.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the ideal instrument.

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC. The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and induce fragmentation.

-

Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions to confirm the structure.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By dissecting the molecule and applying fundamental principles of NMR, IR, and MS, we have constructed a detailed and reliable forecast of its key spectral features. The tabulated data, mechanistic explanations, and standardized protocols offer an authoritative resource for researchers to confirm the identity and purity of this compound, thereby ensuring the integrity and validity of their scientific endeavors.

References

-

Segal, L., & Eggerton, F. V. (1961). Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines. Applied Spectroscopy, 15(4), 116-117. [Link]

-

Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 757-765. [Link]

-

Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethylenediamine. PubChem Compound Database. [Link]

-

SpectraBase. (n.d.). Ethylenediamine. Wiley Online Library. [Link]

-

National Center for Biotechnology Information. (n.d.). Isobutylamine. PubChem Compound Database. [Link]

-

Chemexcil. (n.d.). Isobutylamine. [Link]

-

National Institute of Standards and Technology. (n.d.). Isobutylamine. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethylenediamine. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethylenediamine. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethylenediamine. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethylenediamine. NIST Chemistry WebBook. [Link]

-

ChemQuest. (2022). IR Spectra of Methanol, Butanone, Isobutylamine and Ethyl Acetate. YouTube. [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

-

Unknown Source. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

SpectraBase. (n.d.). ETHYLENEDIAMINE, DIHYDROIODIDE. Wiley Online Library. [Link]

-

E. coli Metabolome Database. (2015). Ethylenediamine (ECMDB20274). [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). Prediction of 1H NMR chemical shifts using neural networks. [Link]

-

National Institute of Standards and Technology. (n.d.). Isobutylamine. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). H NMR chemical shifts d/ppm of ethylene diamine NH2 protons in 6-10 41. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

-

SIELC Technologies. (n.d.). Isobutylamine. [Link]

-

SpectraBase. (n.d.). Isobutylamine. Wiley Online Library. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Isobutylamine(78-81-9) IR Spectrum [chemicalbook.com]

- 7. chemexcil.in [chemexcil.in]

- 8. Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines [opg.optica.org]

- 9. Ethylenediamine(107-15-3) IR Spectrum [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. whitman.edu [whitman.edu]

- 15. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Ethylenediamine [webbook.nist.gov]

- 17. Isobutylamine | C4H11N | CID 6558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Isobutylamine [webbook.nist.gov]

N-Isobutylethylenediamine: A Comprehensive Guide to Solubility in Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isobutylethylenediamine (IUPAC Name: N¹-isobutyl-ethane-1,2-diamine) is a diamine with significant utility as a building block in chemical synthesis and as a curing agent. Its performance in these applications is critically dependent on its interaction with reaction media, making a thorough understanding of its solubility profile essential for process optimization, formulation development, and safety. This guide provides a detailed examination of the physicochemical properties of this compound, a theoretical framework for predicting its solubility based on intermolecular forces, and a robust, field-proven protocol for the experimental determination of its solubility in various organic solvents. This document is intended to equip researchers and drug development professionals with the foundational knowledge and practical tools required to effectively utilize this compound in their work.

Physicochemical Profile and Its Influence on Solubility

The solubility of a compound is dictated by its molecular structure. This compound possesses a unique combination of features: two amine groups capable of hydrogen bonding and an isobutyl group that introduces nonpolar character.

-

Hydrogen Bonding: The presence of both primary (-NH₂) and secondary (-NH-) amine groups allows this compound to act as both a hydrogen bond donor and acceptor. This is the primary driver of its solubility in protic and polar solvents.

-

Polarity and Basicity: The lone pair of electrons on the nitrogen atoms makes the molecule polar and imparts basic properties.[1] Consequently, it can react with acidic solvents or become protonated in the presence of acid, significantly increasing its polarity and solubility in polar media.

-

Nonpolar Character: The four-carbon isobutyl group is nonpolar (hydrophobic). This structural feature enhances the molecule's affinity for nonpolar solvents through London dispersion forces. The water solubility of amines tends to decrease as the carbon chain length increases.[1]

The balance between the polar amine functionalities and the nonpolar alkyl chain means that this compound is an amphiphilic molecule, suggesting it will exhibit a broad, but nuanced, solubility profile.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N-n-Butylethylenediamine (Isomer) | Ethylenediamine (Parent Compound) |

| Molecular Formula | C₆H₁₆N₂ | C₆H₁₆N₂ | C₂H₈N₂ |

| Molecular Weight | 116.21 g/mol | 116.20 g/mol | 60.10 g/mol |

| Boiling Point | ~165 °C (Predicted) | 459.38 K (186.23 °C)[2] | 116-117 °C |

| Key Structural Features | Primary & Secondary Amine, Branched Alkyl Chain | Primary & Secondary Amine, Linear Alkyl Chain | Two Primary Amines |

| Predicted logP | ~0.5 (Predicted) | 0.335[2] | -2.05 |

Note: Experimental data for this compound is limited; some values are predicted or inferred from isomeric and parent compounds.

Theoretical Solubility Framework: "Like Dissolves Like"

The principle of "like dissolves like" provides a powerful predictive tool for estimating solubility. This principle states that substances with similar intermolecular forces are likely to be miscible or soluble in one another. We can categorize solvents and predict the solubility of this compound accordingly.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can also hydrogen bond. Strong hydrogen bonding between the solvent's hydroxyl group and the compound's amine groups is expected to lead to high solubility. The parent compound, ethylenediamine, is miscible with water and ethanol.[3][4][5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Solubility is expected to be favorable due to dipole-dipole interactions, though perhaps less so than in protic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The isobutyl group will interact favorably with these solvents via London dispersion forces. However, the high polarity of the diamine portion of the molecule will oppose dissolution. Therefore, solubility is expected to be limited. Ethylenediamine is only slightly soluble in ether and insoluble in benzene, a nonpolar aromatic solvent.[4]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High / Miscible | Strong hydrogen bond donor/acceptor interactions between solute and solvent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-Dipole | Moderate to High | Favorable dipole-dipole interactions. Lack of solvent H-bond donation may limit solubility compared to protic solvents. |

| Nonpolar Aromatic | Toluene, Benzene | London Dispersion Forces | Low to Moderate | The isobutyl group promotes solubility, but the polar diamine headgroup is incompatible with the nonpolar solvent. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | London Dispersion Forces | Low | Significant mismatch in polarity. Energy required to break solute-solute H-bonds is not compensated by solute-solvent interactions. |

| Chlorinated | Dichloromethane, Chloroform | Dipole-Dipole, London Dispersion | Moderate | Intermediate polarity allows for some interaction with both the polar and nonpolar parts of the molecule. |

Experimental Protocol for Quantitative Solubility Determination

Theoretical predictions require experimental validation. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a liquid solute in a solvent. This self-validating system ensures accuracy through careful control of variables and precise analytical measurement.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature with a water bath or incubator is critical for obtaining reproducible results.

-

Establishing Equilibrium: Vigorous mixing for an extended period (24-48 hours) is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation (or phase separation), representing the true solubility limit.

-

Centrifugation: This step is crucial for cleanly separating the undissolved solute from the saturated solvent phase without altering the equilibrium by temperature changes during filtration.

-

Analytical Quantification: Direct measurement of the solute concentration in the saturated solution via a calibrated method like Gas Chromatography (GC) provides far greater accuracy than simple gravimetric analysis, which can be prone to errors from solvent evaporation.

Workflow for Solubility Determination

Caption: Isothermal Equilibrium Method Workflow.

Step-by-Step Methodology

-

Preparation of Standards:

-

Prepare a series of calibration standards by accurately weighing this compound and dissolving it in the solvent of interest to create solutions of known concentrations.

-

Analyze these standards using a suitable, validated Gas Chromatography (GC) method to generate a calibration curve (Peak Area vs. Concentration).

-

-

Sample Preparation:

-

To a series of 10 mL glass vials with PTFE-lined screw caps, add approximately 5 mL of the desired organic solvent.

-

Add this compound dropwise until a distinct second phase (undissolved solute) is clearly visible. This ensures that the solvent is saturated. An excess is critical.

-

Prepare at least three replicates for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the sealed vials in an orbital shaker or shaking water bath set to a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials vigorously for 24 to 48 hours.

-

-

Phase Separation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow coarse droplets to settle.

-

Transfer the vials to a centrifuge and spin at a high speed (e.g., 5000 x g) for 15 minutes to pellet any remaining undissolved solute.

-

-

Analysis:

-

Immediately after centrifugation, carefully open the vial and use a pipette to withdraw an accurate volume (e.g., 1.00 mL) of the clear, saturated supernatant. Take care not to disturb the bottom layer.

-

Transfer the aliquot to a volumetric flask and dilute with the appropriate solvent to a concentration that falls within the linear range of your GC calibration curve.

-

Inject the diluted sample into the GC and record the peak area.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by multiplying by the dilution factor.

-

Express solubility in desired units (e.g., g/100 mL, mol/L).

-

Data Presentation and Interpretation

Quantitative data should be compiled into a clear, comparative format. Researchers can use the following template to record their experimentally determined values.

Table 3: Quantitative Solubility of this compound at 25°C (Experimental Data Template)

| Solvent | Solvent Class | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Methanol | Polar Protic | Record Data Here | Record Data Here | e.g., Miscible, exothermic |

| Ethanol | Polar Protic | Record Data Here | Record Data Here | |

| Water | Polar Protic | Record Data Here | Record Data Here | |

| Acetonitrile | Polar Aprotic | Record Data Here | Record Data Here | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Record Data Here | Record Data Here | |

| Dichloromethane | Chlorinated | Record Data Here | Record Data Here | |

| Toluene | Nonpolar Aromatic | Record Data Here | Record Data Here | |

| n-Hexane | Nonpolar Aliphatic | Record Data Here | Record Data Here | e.g., Biphasic, low solubility |

Safety and Handling Considerations

This compound and its isomer N-n-Butylethylenediamine are corrosive materials that can cause severe skin burns and eye damage.[6][7] Inhalation of vapors may cause respiratory irritation. It is also a flammable liquid.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]

-

Ventilation: All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[6][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[6]

Always consult the most current Safety Data Sheet (SDS) for the specific chemical being used before beginning any experimental work.[6][7]

Conclusion

This compound is an amphiphilic molecule with a solubility profile governed by the interplay of its polar hydrogen-bonding amine groups and its nonpolar isobutyl chain. It exhibits high solubility in polar protic solvents, moderate to high solubility in polar aprotic and chlorinated solvents, and limited solubility in nonpolar aliphatic and aromatic solvents. While theoretical principles provide a strong predictive foundation, precise quantitative data for specific applications must be determined experimentally. The robust protocol provided in this guide offers a reliable method for generating high-quality solubility data, enabling researchers to optimize reaction conditions, develop stable formulations, and ensure safe handling in the laboratory and beyond.

References

Sources

- 1. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 2. n-Butylethylenediamine (CAS 19522-69-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Acquisition of N-Isobutylethylenediamine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement of specific chemical entities is a critical yet often challenging step in the innovation pipeline. This in-depth technical guide addresses the commercial availability of N-Isobutylethylenediamine, a molecule of interest for various synthetic applications. This guide clarifies the nomenclature, explores the commercial landscape, and provides actionable scientific protocols for its synthesis, purification, and analysis, empowering research teams to secure this valuable building block.

Defining the Target: N-Isobutyl-1,2-ethanediamine

To ensure clarity, this guide focuses on the specific isomer N-isobutyl-1,2-ethanediamine , with the following structure:

Chemical Structure:

Molecular Formula: C6H16N2 IUPAC Name: N1-isobutyl-ethane-1,2-diamine

It is crucial to specify this isomer in any inquiry or synthesis plan, as the term "this compound" can be ambiguous.

The Commercial Landscape: A Path to Acquisition

A thorough investigation of the current market reveals that N-isobutyl-1,2-ethanediamine is not a readily available, off-the-shelf chemical from major suppliers. It is not typically listed in standard chemical catalogs with specific product numbers, purities, and pricing.

The primary route for obtaining N-isobutyl-1,2-ethanediamine is through custom synthesis . Several chemical manufacturing organizations specialize in the production of non-catalog compounds for research and development purposes.

Table 1: Potential Custom Synthesis Providers

| Company Name | Region of Operation | Key Strengths |

| VUP, a.s.[1] | Europe | Expertise in non-catalogue fine chemicals and complex intermediates.[1] |

| Enamine[2] | Europe (Germany) | Deep knowledge in synthetic organic chemistry and modern methodologies.[2] |

| Otava Chemicals[3] | North America & Europe | Over 20 years of experience in custom synthesis with competitive pricing.[3] |

| SYNTHON Chemicals[4] | Europe (Germany) | DIN ISO 9001 certified contract production from lab to pilot scale.[4] |

| GalChimia[5] | Europe (Spain) | Leading Spanish company in custom synthesis and contract research.[5] |

| Fine Chemicals Inc.[6] | Global | Offices in Canada, USA, Europe, China, and India, specializing in specialty and fine chemicals.[6] |

| Austin Chemical, Inc.[7] | North America | Long-standing representative for sourcing and procurement of fine chemicals.[7] |

| Oakwood Chemical[8] | North America (USA) | Manufacturing facility with an emphasis on fluorine & sulfur compounds and custom synthesis.[8] |

When approaching these providers, a clear communication of the required quantity, purity, and desired analytical data is essential for an accurate quotation and successful synthesis.

De Novo Synthesis: A Practical Approach

For laboratories equipped for organic synthesis, preparing N-isobutyl-1,2-ethanediamine in-house is a viable alternative. The synthesis of N-alkylethylenediamines can be achieved through established methodologies.[9] Two common and effective strategies are reductive amination and direct N-alkylation.

Synthetic Protocol 1: Reductive Amination of Isobutyraldehyde with Ethylenediamine

This one-pot procedure is an efficient method for the selective mono-N-alkylation of a primary amine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve ethylenediamine (2.0 equivalents) in a suitable solvent such as methanol or ethanol.

-

Imine Formation: Cool the solution to 0 °C in an ice bath. Slowly add isobutyraldehyde (1.0 equivalent) dropwise while stirring. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to facilitate imine formation.

-

Reduction: Cool the mixture back to 0 °C and add a reducing agent such as sodium borohydride (NaBH4) (1.5 equivalents) portion-wise, controlling any effervescence.

-

Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, quench the reaction by the slow addition of water.

-

Extraction: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Add an aqueous solution of sodium hydroxide (e.g., 1M) to basify the mixture. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-isobutyl-1,2-ethanediamine.

Causality Behind Experimental Choices:

-

Using an excess of ethylenediamine helps to minimize the formation of the dialkylated product.

-

The initial low temperature for the addition of the aldehyde and the reducing agent helps to control the exothermic nature of the reactions and improve selectivity.

-

The choice of a mild reducing agent like sodium borohydride is crucial for the selective reduction of the imine in the presence of the aldehyde.

Caption: Reductive Amination Workflow.

Synthetic Protocol 2: Direct N-Alkylation of Ethylenediamine with Isobutyl Halide

This method involves the direct reaction of ethylenediamine with an isobutyl halide. Controlling the stoichiometry is critical to favor the mono-alkylated product.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve ethylenediamine (3.0-5.0 equivalents) in a suitable solvent like acetonitrile or ethanol. Add a non-nucleophilic base such as potassium carbonate (K2CO3) (2.0 equivalents).

-

Addition of Alkylating Agent: Heat the mixture to a gentle reflux. Slowly add isobutyl bromide or isobutyl chloride (1.0 equivalent) dropwise over 1-2 hours.

-

Reaction and Monitoring: Maintain the reflux for 6-12 hours, monitoring the reaction by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue will contain the desired product, unreacted ethylenediamine, and potentially some di-substituted product. This mixture will require purification by fractional distillation.

Causality Behind Experimental Choices:

-

A significant excess of ethylenediamine is used to statistically favor the mono-alkylation of the isobutyl halide.

-

The use of a base like potassium carbonate neutralizes the hydrohalic acid formed during the reaction, preventing the formation of amine salts which would be unreactive.

-

Refluxing provides the necessary activation energy for the nucleophilic substitution reaction.

Sources

- 1. vupinternational.com [vupinternational.com]

- 2. enamine.de [enamine.de]

- 3. Custom Synthesis [otavachemicals.com]

- 4. Custom Synthesis / Contract Manufacturing in Germany [synthon-chemicals.com]

- 5. Contract Synthesis companies from Spain ⇒ chemeurope.com [chemeurope.com]

- 6. Fine Chemicals Inc. [finechemicalsinc.com]

- 7. Austin Chemical, Inc. – Life Sciences and Fine Chemicals [austinchemical.com]

- 8. Oakwood Chemical [oakwoodchemical.com]

- 9. asianpubs.org [asianpubs.org]

A Senior Application Scientist's Guide to Purity Specifications for N-Isobutylethylenediamine in Research

Introduction: The Role of N-Isobutylethylenediamine in Scientific Advancement

This compound (IBEDA) is a diamine building block that serves as a crucial intermediate in the synthesis of more complex molecules. Its utility is particularly pronounced in the realms of pharmaceutical development and materials science. In drug discovery, the structural motif of IBEDA is incorporated into various candidate molecules to modulate properties such as solubility, basicity, and receptor binding affinity.[1][2][3][4][5] The integrity of research outcomes, especially in drug development where minute quantities of impurities can have significant biological effects, is directly contingent on the purity of such starting materials. This guide provides an in-depth technical framework for establishing and verifying the purity of this compound, ensuring the reliability and reproducibility of scientific research.

The Imperative of Purity: Why Trace Impurities Matter

In any synthetic workflow, the purity of a starting reagent is paramount. For a versatile building block like this compound, impurities can compromise research at multiple stages. They can lead to unforeseen side reactions, reduce the yield of the desired product, and introduce contaminants that are difficult to separate in later steps. In the context of drug development, an unidentified impurity originating from a starting material can manifest as a significant toxicological concern in the final active pharmaceutical ingredient (API).[6][7][8][9] Regulatory bodies such as those following the International Conference on Harmonisation (ICH) guidelines mandate strict control over impurities in new drug substances.[6][10] Therefore, a multi-faceted analytical approach to purity verification is not merely a quality control measure but a foundational component of scientific integrity.

Anticipating Contaminants: Potential Impurities in this compound

Understanding the potential impurities is the first step toward developing a robust analytical control strategy. Impurities in this compound can typically be categorized as follows:

-

Process-Related Impurities: These arise from the synthetic route used to manufacture IBEDA. They may include:

-

Unreacted Starting Materials: Residual isobutylamine or ethylenediamine.

-

Byproducts: Products of over-alkylation (e.g., N,N'-diisobutylethylenediamine) or other side reactions.

-

Reagents and Solvents: Residual chemicals used during synthesis and purification.

-

-

Degradation Products: Amines can be susceptible to oxidation and degradation upon exposure to air, light, or elevated temperatures.

-

Water: As a hygroscopic substance, IBEDA can absorb atmospheric moisture, which can interfere with moisture-sensitive reactions.

The following diagram illustrates the relationship between impurity types and the recommended analytical techniques for their detection.

Caption: Relationship between impurity types and analytical methods.

The Analytical Arsenal: A Multi-Technique Approach to Purity Verification

No single analytical method can provide a complete picture of a compound's purity. A self-validating system relies on orthogonal methods—techniques that measure the same attribute using different physical principles—to ensure comprehensive characterization.

Gas Chromatography (GC) for Volatile Components

Expertise & Experience: Gas chromatography is the premier technique for analyzing volatile and thermally stable compounds like this compound. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. The principle is simple: the sample is vaporized and separated based on its boiling point and interaction with a capillary column. The area of the resulting peak is proportional to the concentration of the compound.[11][12][13][14] This method is ideal for quantifying the main component and detecting volatile impurities such as residual starting materials or certain process byproducts.[15]

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

Expertise & Experience: While GC is powerful, it may not detect non-volatile or thermally labile impurities. HPLC serves as an essential orthogonal technique.[16] this compound lacks a strong UV chromophore, making direct UV detection insensitive. The solution is pre-column derivatization, where a UV-active or fluorescent tag is attached to the amine molecules.[17][18] Reagents like dansyl chloride react with primary and secondary amines to yield derivatives that are easily detected by a UV or fluorescence detector, allowing for sensitive quantification of the main component and detection of related, less volatile impurities.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Expertise & Experience: NMR spectroscopy is an unparalleled tool for structural elucidation and identity confirmation.[20][21] Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure.[22] The chemical shifts, splitting patterns, and integration of the signals in a ¹H NMR spectrum confirm the presence of isobutyl and ethylenediamine moieties and their connectivity. Crucially, NMR can detect impurities that might co-elute with the main peak in chromatographic methods, as they would present their own unique set of signals.[23][24]

Establishing Purity Specifications

For a research chemical not intended for direct human use, formal specifications may not be mandated by regulatory bodies. However, for ensuring high-quality, reproducible research, especially in drug discovery, establishing internal specifications is critical. The following table outlines typical specifications for a high-purity grade of this compound.

| Parameter | Specification | Recommended Method | Justification |

| Appearance | Clear, colorless liquid | Visual Inspection | Provides a basic check for gross contamination or degradation. |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR | Confirms the molecular structure is correct.[23][24] |

| Assay (Purity) | ≥ 99.0% | GC-FID (Area %) | Quantifies the main component against volatile impurities.[11] |

| Individual Impurity | ≤ 0.2% | GC-FID, HPLC-UV | Controls any single known or unknown impurity. |

| Total Impurities | ≤ 1.0% | GC-FID, HPLC-UV | Controls the overall level of process and degradation impurities. |

| Water Content | ≤ 0.5% | Karl Fischer Titration | Prevents interference in moisture-sensitive reactions. |

Experimental Protocols: A Self-Validating Workflow

The following diagram outlines a logical workflow for the comprehensive analysis of an this compound sample.

Caption: Comprehensive analytical workflow for IBEDA purity verification.

Protocol 1: Purity by Gas Chromatography (GC-FID)

Objective: To determine the assay of this compound and quantify volatile impurities.

Instrumentation & Consumables:

-

Gas Chromatograph with FID detector.

-

Capillary Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen.

-

Autosampler vials.

-

Solvent: Dichloromethane (DCM) or Methanol, HPLC grade.

Procedure:

-

Sample Preparation: Accurately prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

-

GC Instrument Conditions:

-

Inlet Temperature: 250°C

-

Split Ratio: 50:1

-

Carrier Gas Flow: 1.0 mL/min (constant flow).

-

Oven Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: Hold at 280°C for 5 minutes.

-

-

Detector Temperature (FID): 300°C

-

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area normalization method:

-

% Purity = (Area of IBEDA Peak / Total Area of All Peaks) x 100

-

Trustworthiness Check: The method's reliability is confirmed by observing a sharp, symmetrical peak for the main component and good resolution from any impurity peaks. The stable baseline indicates a clean system.[11]

Protocol 2: Orthogonal Purity by HPLC with Dansyl Chloride Derivatization

Objective: To provide an orthogonal purity value and detect less volatile impurities.

Instrumentation & Consumables:

-

HPLC system with UV Detector.

-

Reversed-Phase Column: C18 (150 mm x 4.6 mm, 5 µm).

-

Reagents: Dansyl Chloride, Sodium Bicarbonate, Acetonitrile (ACN), Water (HPLC grade).

Procedure:

-

Derivatization Reagent: Prepare a Dansyl Chloride solution (e.g., 5 mg/mL in ACN).

-

Buffer Preparation: Prepare a 100 mM Sodium Bicarbonate buffer (pH ~9).

-

Sample Derivatization: a. To 100 µL of a 0.1 mg/mL solution of IBEDA in ACN, add 200 µL of the bicarbonate buffer. b. Add 200 µL of the Dansyl Chloride solution. c. Vortex the mixture and heat at 60°C for 30 minutes in the dark. d. Cool to room temperature. The sample is ready for injection.

-

HPLC Instrument Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile (ACN)

-

Gradient Program:

-

0-20 min: 50% B to 95% B

-

20-25 min: Hold at 95% B

-

25-26 min: 95% B to 50% B

-

26-30 min: Hold at 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

-

Injection: Inject 10 µL of the derivatized sample.

-

Data Analysis: Calculate purity using area normalization as described for the GC method.

Trustworthiness Check: Successful derivatization is confirmed by the presence of a strong peak for the dansylated IBEDA. This method is validated by its ability to separate the main peak from potential impurities that may not be resolved by GC.[19]

Protocol 3: Identity by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation & Consumables:

-

NMR Spectrometer (≥400 MHz recommended).

-

5 mm NMR tubes.

-

Deuterated Solvent: Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of the deuterated solvent in an NMR tube.

-

Instrument Setup: Acquire a standard proton (¹H) NMR spectrum.

-

Data Analysis:

-

Confirm the presence of signals corresponding to the isobutyl group (doublet for methyls, multiplet for the methine, doublet for the CH₂) and the ethylenediamine backbone (triplet-like signals for the two CH₂ groups).

-

Verify that the integration of the peaks corresponds to the number of protons in each environment (e.g., 6H for the methyls, 1H for the methine, etc.).

-

Examine the spectrum for any unexpected signals, which would indicate the presence of impurities.

-

Trustworthiness Check: The acquired spectrum should match reference spectra for this compound. The absence of significant unassigned signals provides high confidence in the sample's identity and purity from a structural standpoint.[21][22]

Conclusion

References

- CN108008034A - Method for detecting the purity of N,N,N'-trimethylethylenediamine by gas chromatography - Google P

- determination of n-butanol and isobutanol in gasoline using gas chrom

- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (URL: )

-

Lee, M. S., & Kerns, E. H. (1999). LC/MS applications in drug development. Mass spectrometry reviews, 18(3-4), 187–279. (URL: [Link])

-

Guidance 18: Impurities in drug substances and drug products - Therapeutic Goods Administration (TGA). (2013). (URL: [Link])

-

Attached Nitrogen Test by 13 C– 14 N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - ResearchGate. (URL: [Link])

-

Impurities in Oligonucleotide Drug Substances and Drug Products | Request PDF - ResearchGate. (URL: [Link])

-

Paul, D., Sanap, G., Shenoy, S., Kalyane, D., Kalia, K., & Tekade, R. K. (2021). Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine. PMC - PubMed Central. (URL: [Link])

-

Dorn, R. W., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie International Edition, 59(15), 6015-6020. (URL: [Link])

-

Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC - NIH. (URL: [Link])

-

Varma, M. V., et al. (2020). Applications of machine learning in drug discovery and development. Nature Reviews Drug Discovery, 19(7), 463-477. (URL: [Link])

-

Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech. (2003). (URL: [Link])

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. (2024). (URL: [Link])

-

New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy - PMC - NIH. (2025). (URL: [Link])

- WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine)

-

isobutene n25 (eiga076-albnl / p0620) - Sweden - Air Liquide Safety Data Sheets. (URL: [Link])

-

Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride - Carl ROTH. (2024). (URL: [Link])

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (URL: [Link])

-

Model-Informed Drug Development: In Silico Assessment of Drug Bioperformance following Oral and Percutaneous Administration - NIH. (URL: [Link])

-

Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed. (2024). (URL: [Link])

-

A Multidisciplinary Investigation to Determine the Structure and Source of Dimeric Impurities in AMG 517 Drug Substance - PMC - NIH. (URL: [Link])

-

MacKenzie, S. L., & Tenaschuk, D. (1974). Gas chromatographic analysis of amino acids as the N-heptafluorobutyryl isobutyl esters. Journal of chromatography, 97(1), 19–24. (URL: [Link])

-

Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals. (URL: [Link])

-

Recent developments in the application of immobilized artificial membrane (IAM) chromatography to drug discovery - PubMed. (2024). (URL: [Link])

-

HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE - OENO One. (URL: [Link])

-

Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems - Agilent. (URL: [Link])

-

Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan - European Medicines Agency (EMA). (URL: [Link])

Sources

- 1. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of machine learning in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Model-Informed Drug Development: In Silico Assessment of Drug Bioperformance following Oral and Percutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in the application of immobilized artificial membrane (IAM) chromatography to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tga.gov.au [tga.gov.au]

- 7. researchgate.net [researchgate.net]

- 8. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]

- 9. A Multidisciplinary Investigation to Determine the Structure and Source of Dimeric Impurities in AMG 517 Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. CN108008034A - Method for detecting the purity of N,N,N'-trimethylethylenediamine by gas chromatography - Google Patents [patents.google.com]

- 12. iitf.lbtu.lv [iitf.lbtu.lv]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 15. Gas chromatographic analysis of amino acids as the N-heptafluorobutyryl isobutyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]